

# Spectroscopic and Structural Elucidation of 5-Bromo-2-methylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2-methylquinoline

Cat. No.: B1281031

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## Introduction

**5-Bromo-2-methylquinoline** is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are foundational structures in a variety of pharmacologically active compounds and are pivotal intermediates in organic synthesis. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of such molecules is essential for structure confirmation, purity assessment, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-methylquinoline**, alongside detailed experimental protocols for acquiring such data.

## Compound Profile

- IUPAC Name: **5-Bromo-2-methylquinoline**
- CAS Number: 54408-52-5[1]
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>BrN[1]
- Molecular Weight: 222.08 g/mol [1]
- Monoisotopic Mass: 220.98401 Da[2]

## Data Presentation

While experimental spectra for **5-Bromo-2-methylquinoline** are not widely published in publicly accessible databases, the following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **5-Bromo-2-methylquinoline** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Provisional Assignment
~ 2.7 - 2.8	Singlet (s)	3H	-CH <sub>3</sub> (at C2)
~ 7.3 - 7.5	Doublet (d)	1H	H3
~ 7.5 - 7.7	Triplet (t)	1H	H7
~ 7.7 - 7.9	Doublet (d)	1H	H6
~ 8.0 - 8.2	Doublet (d)	1H	H8
~ 8.2 - 8.4	Doublet (d)	1H	H4

Note: Predicted values are based on data from related bromo-methyl-quinoline isomers and general substituent effects on the quinoline ring system. Actual coupling constants (J values) would require experimental measurement.[3]

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Bromo-2-methylquinoline** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~ 25	-CH <sub>3</sub>
~ 118	C5 (quaternary)
~ 122 - 138	Aromatic CH carbons
~ 145 - 160	Aromatic quaternary carbons

Note: These are estimated chemical shift ranges. The specific shifts for the nine aromatic carbons would be influenced by the positions of the bromine and methyl substituents.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **5-Bromo-2-methylquinoline** is expected to be complex in the fingerprint region (below 1500 cm<sup>-1</sup>) but will show characteristic absorptions for its aromatic and alkyl components.

Table 3: Typical IR Absorption Bands for **5-Bromo-2-methylquinoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
3000 - 2850	Medium	C-H Stretch	Methyl (-CH <sub>3</sub> )
1600 - 1585	Medium-Strong	C=C Stretch (in-ring)	Aromatic Ring
1500 - 1400	Medium-Strong	C=C / C=N Stretch (in-ring)	Quinoline Ring System
900 - 675	Strong	C-H Out-of-Plane Bend	Aromatic C-H
~ 600 - 500	Medium-Strong	C-Br Stretch	Aryl Halide

Note: These values are based on characteristic infrared absorption frequencies for aromatic and alkyl-substituted heterocyclic compounds.[4][5]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **5-Bromo-2-methylquinoline**, the presence of bromine, which has two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for **5-Bromo-2-methylquinoline**

m/z Value	Ion	Notes
221 / 223	$[\text{M}]^+$	Molecular ion peak, showing the characteristic M / M+2 isotopic pattern for a monobrominated compound.
206 / 208	$[\text{M}-\text{CH}_3]^+$	Loss of the methyl group.
142	$[\text{M}-\text{Br}]^+$	Loss of the bromine atom.
115	$[\text{C}_9\text{H}_7]^+$	Further fragmentation of the quinoline ring.

Note: The relative intensities of the fragment ions depend on the ionization energy and the stability of the resulting ions.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **5-Bromo-2-methylquinoline**. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **5-Bromo-2-methylquinoline** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:**

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically -2 to 12 ppm.
- Number of Scans: 16-32 scans are usually sufficient.
- Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Instrument: 400 MHz (or higher) NMR Spectrometer.
  - Pulse Program: Standard proton-decoupled pulse sequence.
  - Spectral Width: Typically 0 to 220 ppm.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the <sup>1</sup>H spectrum to the TMS peak at 0.00 ppm and the <sup>13</sup>C spectrum to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of solid **5-Bromo-2-methylquinoline** or a single drop if it is in a liquid state onto the center of the crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Data Acquisition:
  - Instrument: FT-IR Spectrometer with an ATR accessory.
  - Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Sample Scan: Collect the spectrum of the sample.
  - Parameters:
    - Scan Range: 4000 to 400  $\text{cm}^{-1}$ .
    - Resolution: 4  $\text{cm}^{-1}$ .
    - Number of Scans: Average of 16-32 scans for a good signal-to-noise ratio.

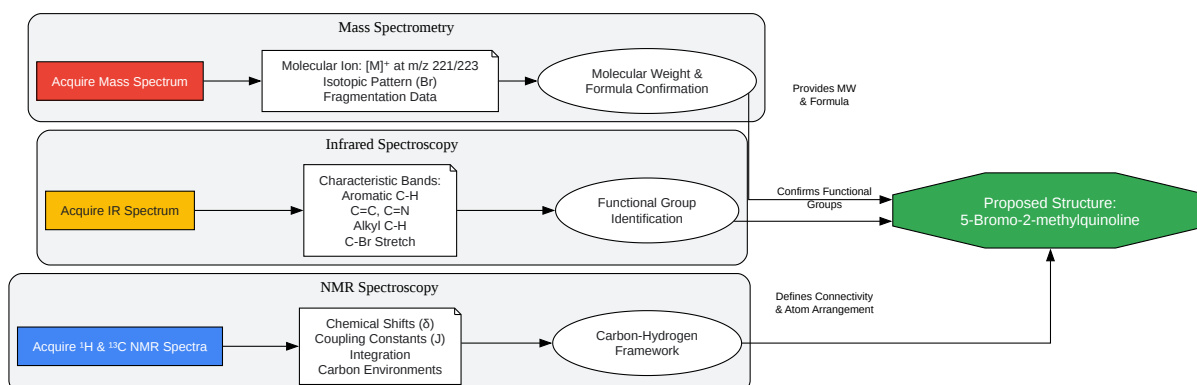
## Mass Spectrometry (MS)

- Sample Preparation (for GC-MS): Prepare a dilute solution of **5-Bromo-2-methylquinoline** (e.g., 100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Sample Introduction: Inject 1  $\mu\text{L}$  of the prepared solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization:
  - Method: Electron Ionization (EI) is a common and robust method for this type of molecule.
  - Energy: Typically 70 eV.
- Mass Analysis:
  - Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40 to 350).

- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **5-Bromo-2-methylquinoline** using the complementary data from MS, IR, and NMR spectroscopy.



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Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

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